Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1424857-11-3
VCID: VC2734994
InChI: InChI=1S/C12H12N2O2/c1-16-12(15)10-7-14(8-10)11-4-2-9(6-13)3-5-11/h2-5,10H,7-8H2,1H3
SMILES: COC(=O)C1CN(C1)C2=CC=C(C=C2)C#N
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate

CAS No.: 1424857-11-3

VCID: VC2734994

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate - 1424857-11-3

Description

Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate is a chemical compound belonging to the azetidine family, which consists of four-membered nitrogen-containing heterocycles. This compound is characterized by a cyanophenyl group and a carboxylate moiety, contributing to its unique chemical properties and reactivity. The molecular formula of Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate is C₁₂H₁₂N₂O₂, with a molecular weight of approximately 216.24 g/mol .

Synthesis of Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate

The synthesis of Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate typically involves a nucleophilic substitution reaction. This process introduces a cyanophenyl group to the azetidine core by reacting an azetidine derivative with an appropriate cyanobenzene derivative under controlled conditions, often using catalysts to enhance reaction efficiency.

Synthesis Steps:

  • Starting Materials: Azetidine derivatives and cyanobenzene derivatives.

  • Reaction Conditions: Controlled temperature and pressure, with catalysts to improve efficiency.

  • Product Formation: The cyanophenyl group is incorporated into the azetidine ring.

Chemical Reactions:

  • Nucleophilic Substitution: The azetidine nitrogen can be substituted with other nucleophiles.

  • Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

  • Cyanophenyl Group Reactions: The cyanophenyl group can participate in various reactions, such as cross-coupling reactions.

Biological and Medicinal Applications

Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate is of interest in medicinal chemistry due to its potential interactions with biological systems. The compound may act as an enzyme inhibitor or substrate analog, influencing metabolic processes within cells. Its unique structure allows it to modulate enzyme activities, which could be beneficial in developing therapeutic agents.

Potential Applications:

  • Enzyme Inhibition: Acting as a competitive inhibitor or substrate analog.

  • Medicinal Chemistry: Potential use in developing therapeutic agents due to its interaction with biological systems.

Data and Research Findings

CAS No. 1424857-11-3
Product Name Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name methyl 1-(4-cyanophenyl)azetidine-3-carboxylate
Standard InChI InChI=1S/C12H12N2O2/c1-16-12(15)10-7-14(8-10)11-4-2-9(6-13)3-5-11/h2-5,10H,7-8H2,1H3
Standard InChIKey ZPLUXMDLSJMFBY-UHFFFAOYSA-N
SMILES COC(=O)C1CN(C1)C2=CC=C(C=C2)C#N
Canonical SMILES COC(=O)C1CN(C1)C2=CC=C(C=C2)C#N
PubChem Compound 86811308
Last Modified Aug 16 2023

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